molecular formula C19H17FN8O4 B5867019 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE

Cat. No.: B5867019
M. Wt: 440.4 g/mol
InChI Key: XTJDASVBPACCCN-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a benzodioxole core with nitro and carbaldehyde functional groups, as well as a hydrazone linkage to a triazine ring substituted with dimethylamino and fluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved through nitration of 1,3-benzodioxole followed by formylation.

    Synthesis of the Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and 4-fluoroaniline under controlled conditions.

    Hydrazone Formation: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with the triazine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluoroanilino group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The nitro and fluoroanilino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE OXIME
  • 1,3-BENZODIOXOLE-5-CARBALDEHYDE (4-NITRO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZONE
  • 1,3-BENZODIOXOLE-5-CARBALDEHYDE N-ETHYLTHIOSEMICARBAZONE

Uniqueness

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific combination of functional groups and the presence of a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-4-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O4/c1-27(2)19-24-17(22-13-5-3-12(20)4-6-13)23-18(25-19)26-21-9-11-7-15-16(32-10-31-15)8-14(11)28(29)30/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDASVBPACCCN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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